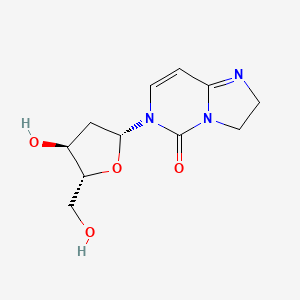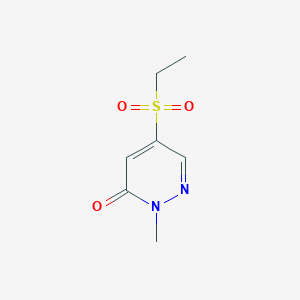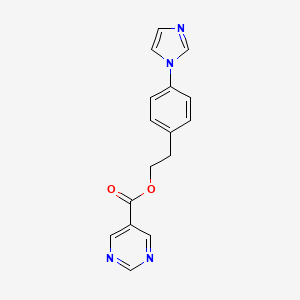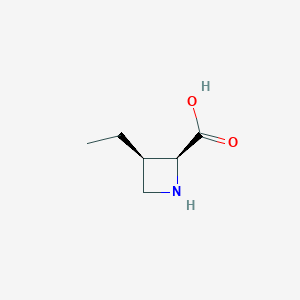
3,N4-Ethano-2'-deoxycytidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,N4-Ethano-2’-deoxycytidine is a modified nucleoside that is formed by the alkylation of 2’-deoxycytidine. This compound is known for its role in DNA damage and mutagenesis, often resulting from exposure to certain chemicals like N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU). The formation of 3,N4-Ethano-2’-deoxycytidine can lead to the disruption of normal DNA replication and transcription processes, making it a subject of interest in the fields of toxicology and cancer research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,N4-Ethano-2’-deoxycytidine typically involves the alkylation of 2’-deoxycytidine with N,N’-bis(2-chloroethyl)-N-nitrosourea (BCNU). The reaction proceeds through the formation of an intermediate that cyclizes to form the ethano adduct. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
This involves incorporating the modified nucleoside into oligodeoxynucleotides by omitting the capping procedure immediately after inserting the lesion .
Analyse Des Réactions Chimiques
Types of Reactions
3,N4-Ethano-2’-deoxycytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, although they are less common.
Substitution: The ethano group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 3,N4-Ethano-2’-deoxycytidine include acetic anhydride, which is used in the capping step of DNA synthesis. The compound is sensitive to acetic anhydride, leading to the formation of multiple oligomeric products .
Major Products Formed
The major products formed from the reactions of 3,N4-Ethano-2’-deoxycytidine include acetylated and ring-opened derivatives. These products are often characterized using techniques such as electrospray mass spectrometry and collision-induced dissociation experiments .
Applications De Recherche Scientifique
3,N4-Ethano-2’-deoxycytidine has several scientific research applications, including:
Chemistry: The compound is used to study the effects of DNA alkylation and the formation of DNA adducts.
Biology: It is used to investigate the mechanisms of DNA damage and repair, particularly in the context of mutagenesis and carcinogenesis.
Medicine: The compound is studied for its potential role in cancer therapy, particularly in understanding the mechanisms of action of alkylating agents like BCNU.
Mécanisme D'action
The mechanism of action of 3,N4-Ethano-2’-deoxycytidine involves its incorporation into DNA, where it forms a blocking lesion that disrupts normal DNA replication and transcription. The compound can cause miscoding during DNA synthesis, leading to mutations. The molecular targets of 3,N4-Ethano-2’-deoxycytidine include DNA polymerases, which incorporate the modified nucleoside into the DNA strand .
Comparaison Avec Des Composés Similaires
Similar Compounds
Etheno-2’-deoxycytidine: Another exocyclic DNA adduct formed by the reaction of DNA with lipid peroxidation products and vinyl chloride metabolites.
2’-Deoxycytidine: The unmodified nucleoside that serves as the precursor for the formation of 3,N4-Ethano-2’-deoxycytidine.
Uniqueness
3,N4-Ethano-2’-deoxycytidine is unique in its ability to form stable adducts with DNA, leading to significant disruptions in DNA replication and transcription. This makes it a valuable tool for studying the effects of DNA damage and the mechanisms of mutagenesis .
Propriétés
Numéro CAS |
76495-80-2 |
|---|---|
Formule moléculaire |
C11H15N3O4 |
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,3-dihydroimidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C11H15N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1,3,7-8,10,15-16H,2,4-6H2/t7-,8+,10+/m0/s1 |
Clé InChI |
KWPGIQIGXCZEFG-QXFUBDJGSA-N |
SMILES isomérique |
C1CN2C(=N1)C=CN(C2=O)[C@H]3C[C@@H]([C@H](O3)CO)O |
SMILES canonique |
C1CN2C(=N1)C=CN(C2=O)C3CC(C(O3)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, diethyl-, 9H-pyrido[3,4-b]indol-1-ylmethyl ester](/img/structure/B12926967.png)












